molecular formula C20H23N3O3 B15018733 N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

Cat. No.: B15018733
M. Wt: 353.4 g/mol
InChI Key: UKAMUHOAFWTUHW-KGENOOAVSA-N
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Description

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific structural features, such as the presence of both ethyl and methoxy substituents, which contribute to its distinct chemical and biological properties. These structural elements enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C20H23N3O3/c1-3-15-4-8-17(9-5-15)22-19(24)12-13-20(25)23-21-14-16-6-10-18(26-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)(H,23,25)/b21-14+

InChI Key

UKAMUHOAFWTUHW-KGENOOAVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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